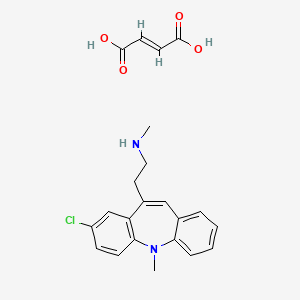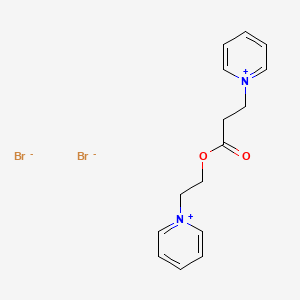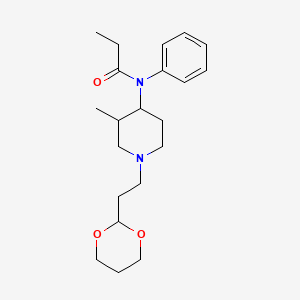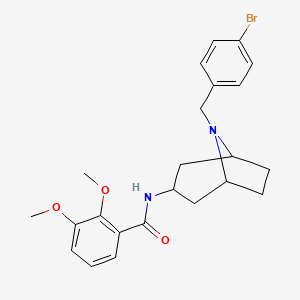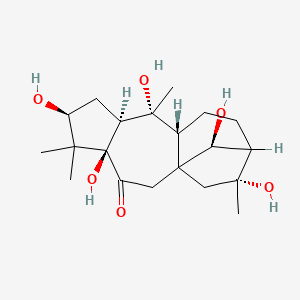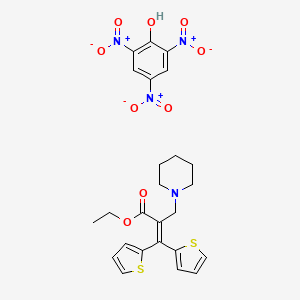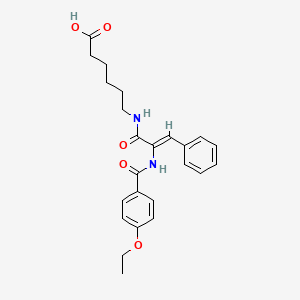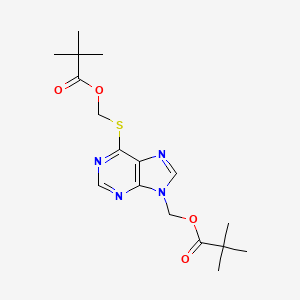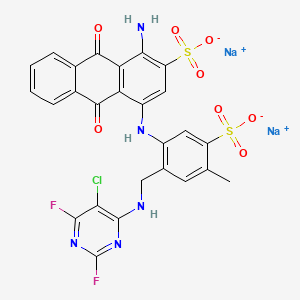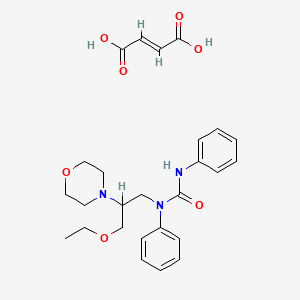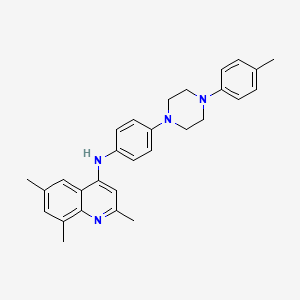
4-Quinolinamine, N-(4-(4-(4-methylphenyl)-1-piperazinyl)phenyl)-2,6,8-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinamina, N-(4-(4-(4-metilfenil)-1-piperazinil)fenil)-2,6,8-trimetil- es un compuesto orgánico complejo que pertenece a la clase de los derivados de la quinolina. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y son ampliamente utilizados en química medicinal. Este compuesto en particular presenta un núcleo de quinolina sustituido con varios grupos funcionales, lo que lo convierte en un objeto de interés en la investigación farmacéutica.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 4-Quinolinamina, N-(4-(4-(4-metilfenil)-1-piperazinil)fenil)-2,6,8-trimetil- generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta de síntesis común incluye:
Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar mediante la síntesis de Skraup, que implica la condensación de anilina con glicerol en presencia de un agente oxidante como el nitrobenceno y un catalizador como el ácido sulfúrico.
Reacciones de sustitución: La introducción de los grupos 4-metilfenil y piperazinil se puede lograr mediante reacciones de sustitución nucleofílica. Por ejemplo, la reacción de 4-cloroquinolina con 4-metilfenilpiperazina en presencia de una base como el carbonato de potasio.
Metilación: El paso final implica la metilación del núcleo de quinolina en las posiciones 2, 6 y 8 utilizando yoduro de metilo en presencia de una base fuerte como el hidruro de sodio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas de síntesis similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metilo, lo que lleva a la formación de óxidos de N-quinolina.
Reducción: La reducción del núcleo de quinolina puede producir derivados de tetrahidroquinolina.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, como nitración y halogenación.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) en condiciones ácidas.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Nitración utilizando una mezcla de ácido nítrico y ácido sulfúrico concentrados; halogenación utilizando bromo o cloro en presencia de un catalizador ácido de Lewis.
Productos principales
Oxidación: Óxidos de N-quinolina.
Reducción: Derivados de tetrahidroquinolina.
Sustitución: Nitroquinolina, derivados halogenados de quinolina.
Aplicaciones Científicas De Investigación
4-Quinolinamina, N-(4-(4-(4-metilfenil)-1-piperazinil)fenil)-2,6,8-trimetil- tiene varias aplicaciones de investigación científica:
Química medicinal: Se estudia su potencial como agente antimalárico, antibacteriano y antiviral debido a su núcleo de quinolina.
Investigación biológica: Utilizado como sonda para estudiar las interacciones de unión con varios objetivos biológicos, incluidas enzimas y receptores.
Desarrollo farmacéutico: Se investiga su posible uso en el desarrollo de nuevos agentes terapéuticos para enfermedades como el cáncer y los trastornos neurológicos.
Aplicaciones industriales: Utilizado en la síntesis de otras moléculas orgánicas complejas y como intermedio en la producción de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 4-Quinolinamina, N-(4-(4-(4-metilfenil)-1-piperazinil)fenil)-2,6,8-trimetil- implica su interacción con objetivos moleculares específicos. El núcleo de quinolina puede intercalarse con el ADN, inhibiendo la replicación de ciertos patógenos. Además, el compuesto puede unirse a enzimas y receptores, modulando su actividad y dando lugar a efectos terapéuticos. Las vías y los objetivos exactos dependen del contexto biológico específico y los grupos funcionales presentes en el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Cloroquina: Un fármaco antimalárico conocido con un núcleo de quinolina similar.
Hidroxicloroquina: Otro agente antimalárico con grupos hidroxilo adicionales.
Amodiaquina: Un derivado de 4-aminoquinolina con propiedades antimaláricas.
Unicidad
4-Quinolinamina, N-(4-(4-(4-metilfenil)-1-piperazinil)fenil)-2,6,8-trimetil- es único debido a su patrón de sustitución específico, que imparte distintas actividades biológicas y propiedades químicas. La presencia de los grupos piperazinil y metilfenil aumenta su afinidad de unión a ciertos objetivos biológicos, lo que lo convierte en un compuesto valioso en la investigación de química medicinal.
Propiedades
Número CAS |
87602-42-4 |
|---|---|
Fórmula molecular |
C29H32N4 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
2,6,8-trimethyl-N-[4-[4-(4-methylphenyl)piperazin-1-yl]phenyl]quinolin-4-amine |
InChI |
InChI=1S/C29H32N4/c1-20-5-9-25(10-6-20)32-13-15-33(16-14-32)26-11-7-24(8-12-26)31-28-19-23(4)30-29-22(3)17-21(2)18-27(28)29/h5-12,17-19H,13-16H2,1-4H3,(H,30,31) |
Clave InChI |
KAFXIZMVPQNJOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC4=CC(=NC5=C(C=C(C=C45)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


